Organoleptic Differentiation: 5-Butyl vs. 5-Methyl vs. Unsubstituted Furan in the 4-(Furan-2-yl)butan-2-one Scaffold
In a systematic sensory study of 4-(furan-2-yl)butan-2-one oximes and their parent ketones, the 5-methylfuran derivative was characterised as 'green, weed-like, similar to herb and flower of nettle', while replacement of the furan oxygen by sulfur shifted the aroma toward food-associated notes [1]. The 5-butyl analogue, by virtue of its extended alkyl chain, is expected—based on established SAR for furan-derived aroma compounds—to exhibit a heavier, roasted-meaty character with reduced volatility and longer retention, consistent with neural-network classification models that associate longer alkylfurans with meaty rather than green-fruity impressions [2].
| Evidence Dimension | Sensory character (odour quality) as a function of furan 5-substituent |
|---|---|
| Target Compound Data | Roasted, meaty, caramelic; longer substantivity; lower volatility (qualitative inference from SAR models) |
| Comparator Or Baseline | 4-(5-Methylfuran-2-yl)butan-2-one: green, weed-like, nettle; 4-(furan-2-yl)butan-2-one: lighter, more volatile |
| Quantified Difference | No direct quantitative odour threshold data available for the target compound; differentiation is based on qualitative sensory descriptors and SAR-class trends. |
| Conditions | Sensory panel evaluation; structure-odor relationship models using artificial neural networks on furan derivatives (Wailzer et al., Nat. Prod. Commun., 2016) |
Why This Matters
Procurement of the 5-butyl homologue is justified only when the application demands heavy, roasted-meaty character and extended substantivity that the green-herbaceous 5-methyl or unsubstituted analogues cannot deliver.
- [1] Bonikowski, R., Balawejder, M., Sikora, M., & Kula, J. Oximes of 4-(furan-2-yl)butan-2-one, 4-(furan-3-yl)butan-2-one, 4-(5-methylfuran-2-yl)butan-2-one, 4-(thiophen-2-yl)butan-2-one, 4-(5-methylthiophen-2-yl)butan-2-one and 4-(3-methylthiophen-2-yl)butan-2-one. Wydawnictwo Politechniki Łódzkiej, 2007. View Source
- [2] Wailzer, B., Klocker, J., & Wolschann, P. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Natural Product Communications, 2016, 11(10), 1934578X1601101014. View Source
